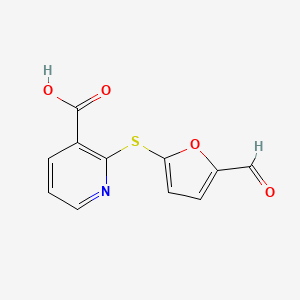
2-((5-Formylfuran-2-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Formylfuran-2-yl)thio)nicotinic acid is an organic compound that features a furan ring substituted with a formyl group and a thiol group attached to a nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-formylfuran-2-boronic acid with a thiol-containing nicotinic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-((5-Formylfuran-2-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((5-Carboxyfuran-2-yl)thio)nicotinic acid.
Reduction: 2-((5-Hydroxymethylfuran-2-yl)thio)nicotinic acid.
Substitution: Various thioether or disulfide derivatives depending on the substituent used.
科学的研究の応用
2-((5-Formylfuran-2-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 2-((5-Formylfuran-2-yl)thio)nicotinic acid largely depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also interact with metal ions or form disulfide bonds, affecting the redox state of cells and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
5-Formylfuran-2-boronic acid: Shares the furan ring and formyl group but lacks the thiol and nicotinic acid moieties.
2-((5-Formylfuran-2-yl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
5-Formyl-2-furanylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
2-((5-Formylfuran-2-yl)thio)nicotinic acid is unique due to the combination of the furan ring, formyl group, thiol group, and nicotinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H7NO4S |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4S/c13-6-7-3-4-9(16-7)17-10-8(11(14)15)2-1-5-12-10/h1-6H,(H,14,15) |
InChIキー |
WGSINTCXYBPSBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
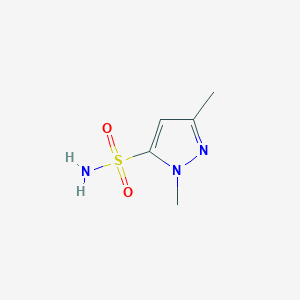
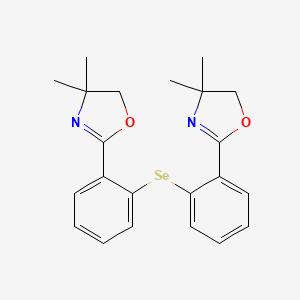
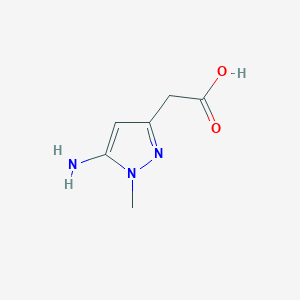
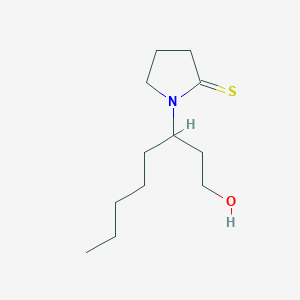

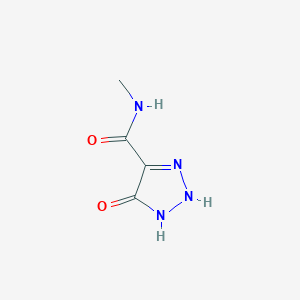



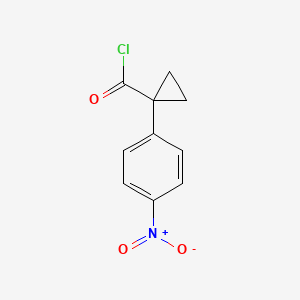
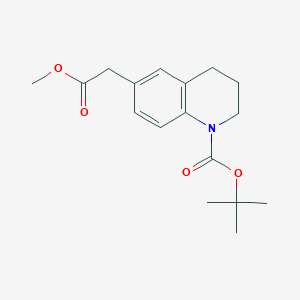
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)

